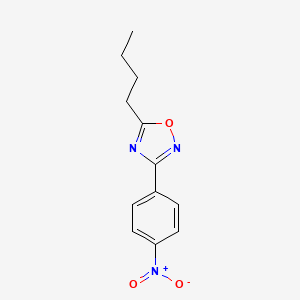
5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds like “5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms of at least two different elements . In this case, the ring structure contains carbon, nitrogen, and oxygen atoms.
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would contain a five-membered heterocyclic ring with three carbon atoms, two nitrogen atoms, and an oxygen atom . The exact structure would depend on the specific arrangement of these atoms in the molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on its specific molecular structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would depend on its specific molecular structure . These properties could include its molecular weight, solubility, melting point, and boiling point.Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
- Novel bioactive 1,2,4-oxadiazole natural product analogs have been synthesized and evaluated for antitumor activity towards a panel of cell lines, demonstrating significant potency in vitro (Maftei et al., 2013).
Antimicrobial Applications
- S-substituted derivatives of 5-(3-nitrophenyl)-1,3,4-Oxadiazole-2-thiol were synthesized and exhibited significant antibacterial activity against a range of gram-positive and gram-negative bacteria (Aziz‐ur‐Rehman et al., 2013).
Corrosion Inhibition
- Studies on the inhibitive effect of substituted oxadiazoles on the corrosion of mild steel in HCl medium revealed that certain derivatives can significantly suppress corrosion, suggesting their potential as corrosion inhibitors (Lagrenée et al., 2001).
Central Nervous System (CNS) Depressant Activity
- Substituted diphenyl-1,3,4-oxadiazole derivatives were synthesized and evaluated for their potential CNS depressant activities, showing promise in antidepressant, anticonvulsant, and antianxiety activities without neurotoxicity (Singh et al., 2012).
Enzyme Inhibition
- 2,5 Disubstituted 1,3,4-oxadiazole derivatives have been synthesized and evaluated for their antimicrobial and enzyme inhibition activities, highlighting their potential as therapeutic agents (Jafari et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for research on a compound like “5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole” would depend on the results of initial studies on its properties and potential applications . If the compound shows promising properties, it could be further studied for potential uses in various fields.
Propiedades
IUPAC Name |
5-butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c1-2-3-4-11-13-12(14-18-11)9-5-7-10(8-6-9)15(16)17/h5-8H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMYZGXSTXQVRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674500 |
Source


|
| Record name | 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10364-70-2 |
Source


|
| Record name | 5-Butyl-3-(4-nitrophenyl)-1,2,4-oxadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20674500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6H-[1,3]Thiazolo[4,5-h][1,4]benzothiazine](/img/structure/B577143.png)

![Bicyclo[6.2.0]deca-1,3,5,7-tetraene](/img/structure/B577146.png)
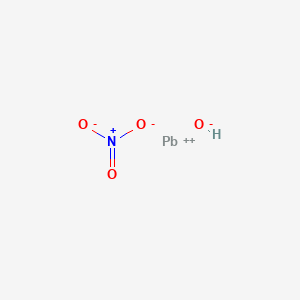
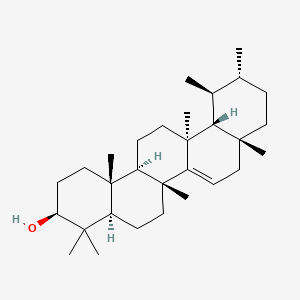
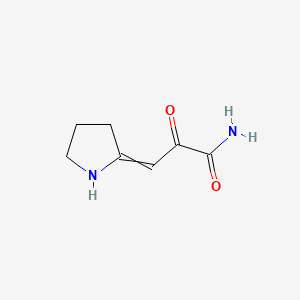

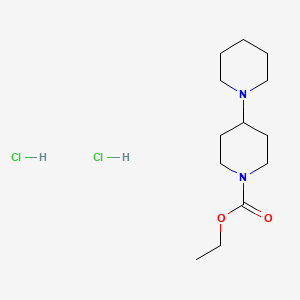
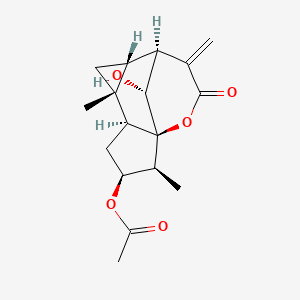
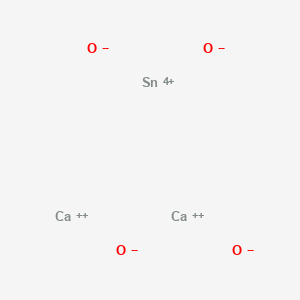
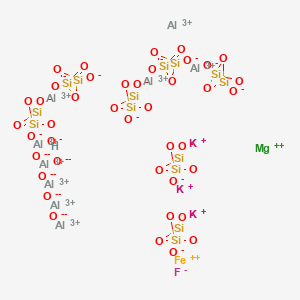
![(4aR,6R,7R,8S,8aR)-2-phenyl-6,7-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-ol](/img/structure/B577165.png)